

Application Notes and Protocols for the Ehrlich-Sachs Reaction with Nitrosobenzene

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Compound of Interest

Compound Name: Nitrosobenzene

Cat. No.: B162901

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Introduction

The Ehrlich-Sachs reaction, first described by Paul Ehrlich and Franz Sachs in 1899, is a condensation reaction between a compound containing an active methylene group and an aromatic nitroso compound, such as **nitrosobenzene**. This reaction is typically base-catalyzed and serves as a valuable method for the synthesis of N-phenylimines (azomethines or Schiff bases). However, the reaction can also yield nitron derivatives as byproducts. The distribution between the azomethine and nitron products is influenced by the reaction conditions, the acidity of the methylene group, and the structure of the reactants. This versatility makes the Ehrlich-Sachs reaction a significant tool in organic synthesis, particularly in the pharmaceutical and dye industries for the creation of novel organic molecules.

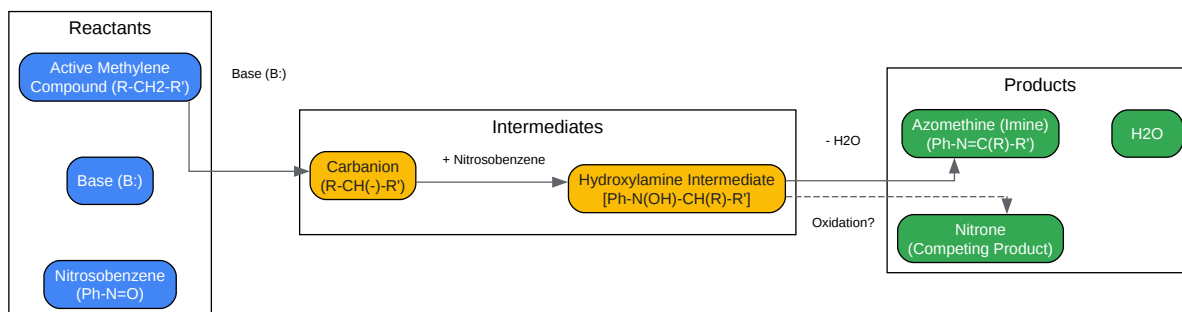
Reaction Mechanism with Nitrosobenzene

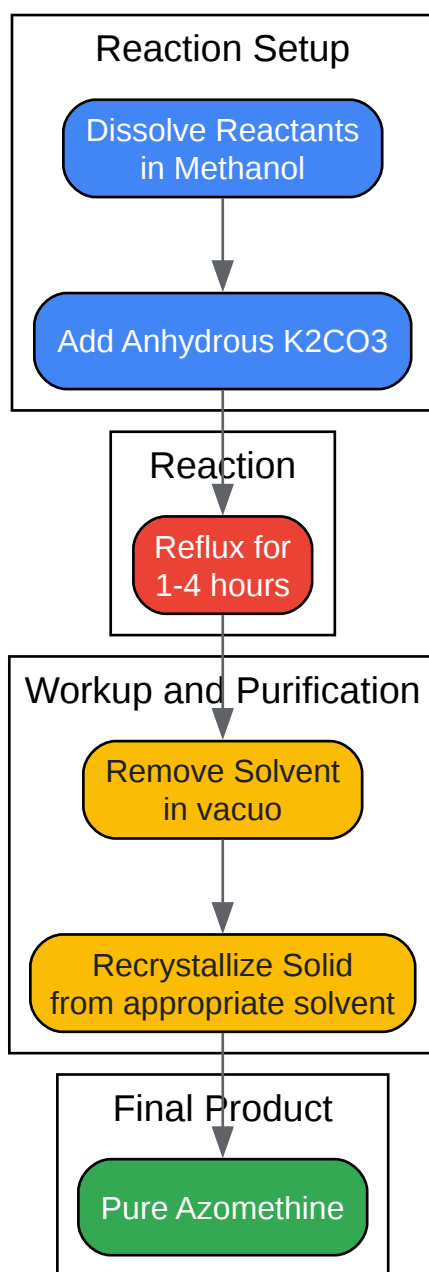
The precise mechanism of the Ehrlich-Sachs reaction is not definitively established but is understood to proceed through the following general steps, particularly under basic conditions. The reaction can be initiated by bases, acids, or heat.

- **Deprotonation:** A base, such as sodium carbonate or potassium carbonate, removes a proton from the active methylene group, generating a carbanion. The stability of this carbanion is crucial for the reaction to proceed.

- Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic nitrogen atom of the nitroso group of **nitrosobenzene**. This forms an intermediate adduct.
- Intermediate Formation: The initial adduct is a hydroxylamine derivative.
- Product Formation: The intermediate can then follow one of two primary pathways:
 - Azomethine (Imine) Formation: Dehydration of the hydroxylamine intermediate leads to the formation of the N-phenylimine (azomethine). This pathway is favored under certain conditions, for instance, when 1,3-dicarbonyl compounds or aryl-alkyl ketones are used as the active methylene source.
 - Nitron Formation: The reaction can also yield an oxidized nitron derivative. The exact mechanism for nitron formation is less clear but may involve oxidation of the hydroxylamine intermediate.

A visual representation of the proposed reaction mechanism for azomethine formation is provided below.





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